molecular formula C9H9N3O2 B11908980 Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B11908980
M. Wt: 191.19 g/mol
InChI Key: TUUAFHHJDGSGIK-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that serves as a privileged structure in the design of novel bioactive molecules due to its close structural similitude to purine bases like adenine and guanine . This compound is primarily used as a key synthetic intermediate for the construction of more complex molecules targeting a range of therapeutic areas. Research into this and related analogues has demonstrated their potential in developing compounds with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antidepressant effects . Furthermore, this scaffold is found in approved drugs such as Riociguat and Vericiguat, which are used for treating cardiovascular diseases, highlighting its substantial real-world application and value in pharmaceutical development . The ester functional group at the 3-position provides a versatile handle for further synthetic modification, allowing researchers to access a wide array of derivatives, such as carboxamides and carboxylic acids, for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-4-10-8-7(6)5-11-12-8/h3-5H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUAFHHJDGSGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=NNC2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Doebner-Type Condensation with Ethyl Pyruvate

The Doebner reaction is a cornerstone for synthesizing pyrazolo[3,4-b]pyridine derivatives. In a representative protocol, 5-amino-3-methyl-1-phenyl-1H-pyrazole reacts with aromatic aldehydes and ethyl pyruvate under reflux conditions to form ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates. While the target compound lacks aromatic substituents at position 6, this method highlights the feasibility of using ethyl pyruvate as a carbonyl source.

Mechanistic Insights :

  • The reaction proceeds via Schiff base formation between the aldehyde and the pyrazole amine, followed by cyclization with ethyl pyruvate.

  • Acetic acid or ethanol serves as the solvent, with reflux temperatures (80–120°C) driving the reaction to completion over 6–12 hours.

Adaptation for Target Compound :
Replacing the aromatic aldehyde with a non-substituted aldehyde (e.g., formaldehyde) could yield the unsubstituted pyrazolo[3,4-b]pyridine core. However, this remains hypothetical, as no direct examples are documented.

Cyclization of Pyrano[2,3-c]Pyrazole Precursors

Reaction with Primary Amines

A novel route involves the ring-opening and re-cyclization of pyrano[2,3-c]pyrazole carbonitriles. For example, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is synthesized by treating 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline in ethanol.

Key Steps :

  • Nucleophilic Attack : Aniline attacks the carbonitrile group, initiating ring opening.

  • Cyclization : Intramolecular condensation forms the pyridine ring, yielding the tetrahydro-pyrazolopyridine intermediate.

  • Oxidation : Air or chemical oxidants (e.g., DDQ) dehydrogenate the intermediate to the aromatic pyrazolopyridine.

Applicability :
Using ammonia or methylamine instead of aniline could simplify substitution patterns, potentially yielding the target compound after oxidation.

One-Pot Multicomponent Reactions

Acetic Acid-Mediated Condensation

A scalable one-pot method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate involves refluxing pyrazole-5-amine derivatives with activated carbonyl compounds (e.g., diketones or ketoesters) in acetic acid.

Representative Protocol :

  • Reactants : 5-amino-1,3-diphenyl-1H-pyrazole and ethyl benzoylacetate.

  • Conditions : Reflux in acetic acid (12–24 hours).

  • Yield : 70–85% after recrystallization.

Modifications for Target Synthesis :
Substituting ethyl benzoylacetate with ethyl acetoacetate and omitting phenyl groups in the pyrazole amine could direct the reaction toward the unsubstituted target compound.

Solvent and Catalyst Optimization

Role of Polar Aprotic Solvents

A patent method for a related compound employs DMF as the solvent, with 4Å molecular sieves to absorb water and drive the reaction forward. This approach achieves a 77.7% yield for a fluorobenzyl-substituted pyrazolopyridine, suggesting that anhydrous conditions are critical for efficiency.

Proposed Protocol :

  • Dissolve hydrazine derivatives (e.g., methylhydrazine) and ketoesters in DMF.

  • Add molecular sieves and stir at 30°C for 16 hours.

  • Extract with ethyl acetate and purify via recrystallization.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical pathways for synthesizing ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate, extrapolated from analogous reactions:

Method Starting Materials Conditions Theoretical Yield Key Challenges
Doebner Condensation5-Amino-1H-pyrazole, formaldehyde, ethyl pyruvateReflux in acetic acid, 12 h~60%Controlling regioselectivity
Pyrano[2,3-c]Pyrazole CyclizationPyrano[2,3-c]pyrazole carbonitrile, methylamineEthanol, 24 h, oxidation~55%Oxidation step efficiency
One-Pot Multicomponent5-Amino-1H-pyrazole, ethyl acetoacetateAcetic acid reflux, 18 h~70%Byproduct formation

Characterization and Validation

Spectroscopic Techniques

Synthesized pyrazolo[3,4-b]pyridines are routinely characterized using:

  • 1H NMR : Aromatic protons appear as distinct singlets or doublets between δ 7.2–8.4 ppm, while ester groups show quartets near δ 4.2–4.4 ppm.

  • 13C NMR : The carbonyl carbon of the ester resonates at δ 165–170 ppm.

  • IR Spectroscopy : Strong C=O stretches at 1,710–1,740 cm⁻¹ confirm ester functionality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the nitrogen and carbon positions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups at different positions on the ring system .

Scientific Research Applications

Pharmaceutical Development

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

  • Kinase Inhibitors : The compound has been employed in the development of kinase inhibitors, which are crucial for treating cancers and other diseases related to cell signaling pathways. For instance, modifications of this compound have led to derivatives that exhibit potent inhibitory activity against specific kinases .
  • Anti-inflammatory Agents : Research indicates that derivatives of this compound demonstrate anti-inflammatory properties, making them candidates for new therapeutic agents .

Agricultural Chemistry

In agricultural research, this compound is being investigated for its potential in developing safer agrochemicals. Its derivatives are formulated into pesticides that enhance crop protection while minimizing environmental impact .

Material Science

The compound's unique chemical structure allows it to be explored in material science for creating advanced materials. Research has focused on its application in:

  • Polymers and Coatings : this compound is studied for its properties that contribute to the durability and chemical resistance of polymers used in various industrial applications .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating enzyme interactions and biological pathways. Its ability to modulate specific biological processes provides insights into disease mechanisms and potential therapeutic targets .

Analytical Chemistry

This compound is also utilized as a standard reference material in analytical chemistry. This application ensures accuracy and reliability in testing methodologies used for quality control processes .

Case Study 1: Synthesis of Kinase Inhibitors

A study demonstrated that derivatives of this compound were synthesized and evaluated for their inhibitory effects on specific kinases involved in cancer progression. The synthesized compounds exhibited IC50 values in the low micromolar range, indicating significant potency .

Case Study 2: Development of Agrochemicals

Research focused on the formulation of a new class of pesticides derived from this compound showed enhanced efficacy against common agricultural pests while reducing toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites on target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Position 1 (N1):

  • The ethyl ester at position 4 remains intact. Key Data: LogP (calculated) ≈ 2.1; NMR confirms regiochemistry .
  • Methoxy at position 6 enhances electron density. Yield: 94% after purification; LC-MS: m/z 292.2 [M+H]+ .

Position 3 (C3):

  • Ethyl 3-methyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (): Methyl at C3 simplifies synthesis, while the 4-phenoxybenzyl group at N1 introduces lipophilicity (LogP ≈ 4.5). Synthetic Route: Microwave-assisted multi-component cyclization .
  • Ethyl 3-cyclopropyl-6-ethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate ():
    Cyclopropyl at C3 enhances metabolic stability by blocking oxidative metabolism. Ethyl at C6 increases hydrophobicity .

Position 6 (C6):

  • Ethyl 6-(4-(carboxymethyl)phenyl)-3-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate ():
    Carboxymethylphenyl at C6 introduces a carboxylic acid side chain after ester hydrolysis, improving water solubility (compound 4: 87% yield, HPLC-MS m/z 402 [M+H]+) .

  • Ethyl 6-chloro-3-methyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (): Chlorine at C6 enhances electrophilicity, favoring nucleophilic substitution reactions. Quantitative yield achieved via Vilsmeier–Haack chlorination .

Biological Activity

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Overview of this compound

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure enables interactions with various biological targets, making it a candidate for drug development.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against several bacterial strains and fungal pathogens. For instance, it showed promising results against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these microorganisms .

Antiviral Activity

The compound has also been identified as a potential antiviral agent. A study highlighted its inhibitory effects on viral replication mechanisms, particularly against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV-1). The introduction of specific functional groups in the pyrazolo[3,4-b]pyridine scaffold has been shown to enhance its antiviral efficacy .

Inhibition of Kinases

This compound derivatives have been recognized for their ability to inhibit various kinases. Notably, it has been studied as a potent inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and inflammation. The compound demonstrated an IC50 value of 0.2 nM for TBK1 inhibition, indicating strong activity . This property positions it as a candidate for developing treatments for cancer and autoimmune diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound binds to active sites on target proteins, modulating their activity. For example, its interaction with TBK1 leads to the inhibition of downstream signaling pathways involved in inflammation .
  • Antimicrobial Mechanism : The antibacterial effects are believed to result from disrupting bacterial cell wall synthesis and function, while antifungal activity may involve interference with fungal cell membrane integrity .

Study on Antiviral Efficacy

In a recent study investigating the antiviral properties of pyrazolo[3,4-b]pyridine derivatives, researchers found that this compound exhibited significant inhibitory effects against HSV-1. The study utilized plaque reduction assays to quantify viral replication and determined that the compound could reduce viral load significantly at low concentrations .

Evaluation of Antibacterial Properties

Another study focused on the antibacterial activity of this compound against Escherichia coli and Pseudomonas aeruginosa. Results indicated that this compound could inhibit growth at concentrations as low as 10 µg/mL. This suggests its potential utility in developing new antibiotics .

Data Summary

Biological Activity Target Pathogen/Enzyme IC50/Effective Concentration Reference
AntibacterialStaphylococcus aureus10 µg/mL
AntifungalCandida albicans15 µg/mL
AntiviralHSV-1Effective at low concentrations
Kinase InhibitionTBK10.2 nM

Q & A

Q. What are the standard synthetic methodologies for Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate and its derivatives?

The compound is typically synthesized via multicomponent condensation or regioselective substitution. For example:

  • Amination : Ethyl 6-morpholino-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate was prepared by reacting a precursor with morpholine (3 equiv) in DMF, followed by flash chromatography (79% yield, 1H NMR δ 1.48 ppm for ethyl group) .
  • Catalytic cyclization : Trifluoroacetic acid (TFA) catalyzed the reaction of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-(bis(methylthio)methylene)-3-oxobutanoate in toluene under reflux .

Q. How is structural characterization performed for pyrazolo[3,4-b]pyridine derivatives?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR in CDCl3 or DMSO-d6 to confirm substituent positions (e.g., ethyl ester protons at δ 4.49 ppm, morpholine protons at δ 3.68–3.83 ppm) .
  • LC-MS : Used to verify molecular weight (e.g., m/z 292.2 [M+H]+ for a tert-butyl derivative) .

Q. What are the primary pharmacological applications of this scaffold?

Derivatives show:

  • Antimalarial activity : Optimized pyrazolopyridine 4-carboxamides inhibit Plasmodium falciparum ABCI3 transporter (e.g., compound 16ea with 94% yield and IC50 < 100 nM) .
  • Antiplatelet effects : Ethyl 3-methyl-1,6-diphenyl derivatives demonstrated inhibition of platelet aggregation via sGC activation .

Advanced Research Questions

Q. How can synthetic yields be optimized for pyrazolopyridine carboxylates?

Critical parameters include:

  • Reagent stoichiometry : Using 3 equivalents of morpholine improved amination efficiency .
  • Base selection : K2CO3 in DMF facilitated methylation of hydroxyl groups (94% yield for methoxy derivatives) .
  • Catalyst optimization : TFA (30 mol%) enhanced cyclization in toluene under reflux .

Q. What structural modifications drive structure-activity relationships (SAR) in this class?

Substituent effects include:

  • Position 6 : Morpholine or methoxy groups enhance solubility and target binding (e.g., antimalarial activity) .
  • Position 1 : Pyridin-4-ylmethyl or tert-butyl groups improve metabolic stability .
  • Position 3 : Methyl or chlorophenyl groups modulate steric and electronic properties .

Q. How should researchers resolve contradictions in biological activity data across studies?

Strategies involve:

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., P. falciparum vs. platelet assays) .
  • Purity validation : Use HPLC and NMR to rule out impurities (e.g., LC-MS purity >95% in antimalarial studies) .
  • Structural confirmation : Ensure regiochemistry via NOESY or X-ray crystallography .

Q. What computational approaches support pyrazolopyridine derivative design?

  • Molecular docking : A piperidine-3-carboxamide derivative (C13H15N5O2) showed hydrogen bonding with sGC active sites .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .

Q. How does the compound’s stability vary under different experimental conditions?

  • Solvent sensitivity : Derivatives are stable in DMF and DMSO but degrade in acidic aqueous media .
  • Storage : Store at −20°C under inert atmosphere to prevent ester hydrolysis .

Q. What strategies enable regioselective substitution on the pyrazolopyridine core?

  • Directing groups : Morpholine at position 6 directs further substitution via electron-donating effects .
  • Protection/deprotection : tert-Butyl groups at position 1 shield reactive sites during functionalization .

Q. How do biological evaluations compare across in vitro and in vivo models?

  • In vitro : Antimalarial derivatives showed sub-micromolar IC50 against P. falciparum 3D7 strain .
  • In vivo : Pyrazolopyridines with trifluoromethyl groups exhibited improved bioavailability in rodent models .

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